3-(Methylthio)benzenethiol

Description

Contextualization within Modern Organosulfur Chemistry and Thioether Synthesis

Organosulfur compounds, which are organic molecules containing a carbon-sulfur bond, are integral to numerous areas of chemical science. google.comgoogle.com They are found in many pharmaceuticals, including antibiotics like penicillin and sulfa drugs, as well as in agrochemicals and natural products. google.com The sulfur atom's ability to exist in various oxidation states and its unique bonding properties compared to oxygen contribute to the diverse reactivity and function of these compounds.

Within this broad class, thiols (R-SH) and thioethers (R-S-R') are two of the most fundamental functional groups. Thiols are the sulfur analogs of alcohols and are known for their nucleophilicity, acidity, and role in forming disulfide bonds, which are crucial in protein structuring. Thioethers, the sulfur equivalents of ethers, are also widespread and constitute a core motif in many biologically active molecules and agricultural chemicals. google.com The synthesis of thioethers is a key area of research, with methods often involving the alkylation of thiols or coupling reactions catalyzed by transition metals. google.com The compound 3-(Methylthio)benzenethiol is a notable example of a molecule that incorporates both a thiol and a thioether functional group, positioning it as a potentially versatile building block in organosulfur chemistry.

Unique Structural Attributes and Their Implications for Chemical Reactivity

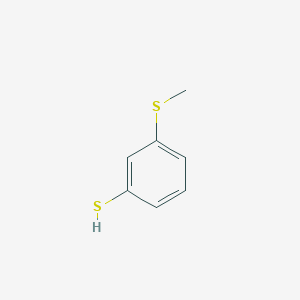

The structure of this compound consists of a benzene (B151609) ring substituted with a thiol (-SH) group and a methylthio (-SCH₃) group at the 1 and 3 positions, respectively. This specific arrangement of two different sulfur-containing functional groups imparts a unique chemical character to the molecule.

| Property | Value | Source |

| CAS Number | 65144-65-2 | |

| Molecular Formula | C₇H₈S₂ | |

| Molecular Weight | 156.27 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 1 | |

| Topological Polar Surface Area | 0 Ų | |

| LogP | 2.70 |

The reactivity of the aromatic ring is influenced by the electronic effects of both substituents. The thiol and methylthio groups are generally considered to be activating groups in electrophilic aromatic substitution, meaning they increase the electron density of the benzene ring and make it more reactive than benzene itself. Both groups typically direct incoming electrophiles to the ortho and para positions. However, in this compound, the groups are in a meta-relationship. This leads to a complex activation pattern where positions 2, 4, and 6 (all ortho or para to one of the groups) are activated. This can lead to interesting regioselectivity in reactions like nitration, halogenation, or Friedel-Crafts reactions.

Furthermore, the presence of two distinct sulfur functionalities allows for selective chemical transformations. The thiol group is generally more acidic and more nucleophilic than the thioether. google.com This difference enables reactions to be targeted specifically at the thiol group, such as deprotonation followed by alkylation, without affecting the methylthio group. Conversely, the sulfur atom of the thioether can be selectively oxidized to a sulfoxide (B87167) or sulfone under controlled conditions. This bifunctionality makes this compound a substrate of interest for creating more complex, multifunctional molecules.

Overview of Academic Research Trajectories and Significance in Synthetic Organic Chemistry

While specific, in-depth academic studies focusing solely on this compound are not extensively documented in mainstream literature, its structure suggests significant potential in synthetic organic chemistry. Its bifunctional nature makes it a valuable building block for constructing complex target molecules.

The compound's potential is highlighted by its appearance as a structural fragment in patent literature for complex bioactive molecules. For instance, molecular scaffolds containing substituted thioether and other functional groups are found in the design of novel therapeutics, such as lysyl oxidase (LOX) inhibitors for cancer treatment and glucocorticoid receptor agonists. This suggests that building blocks like this compound could serve as key intermediates in the synthesis of such high-value compounds.

Future research trajectories could focus on several areas:

Development of Selective Synthetic Methodologies: Exploring reactions that can selectively target one of the two sulfur sites would be a key area of investigation. This would unlock the molecule's full potential as a versatile synthetic intermediate.

Coordination Chemistry: The thiol group can act as a ligand to form metal complexes. The presence of the thioether group could influence the electronic properties and stability of such complexes, making it an interesting candidate for applications in catalysis or materials science.

Polymer and Materials Science: Aromatic thiols are used to form self-assembled monolayers on metal surfaces. google.com The dual functionality of this compound could be exploited to create functional surfaces or to synthesize novel sulfur-containing polymers with unique electronic or optical properties.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPZMVPJUXUZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Methylthio Benzenethiol

Detailed Exploration of Established Synthetic Pathways

Established synthetic routes to 3-(methylthio)benzenethiol often rely on classical organic reactions, providing a foundational understanding of its preparation. These methods typically involve the sequential introduction of the sulfur functionalities onto the benzene (B151609) ring.

Nucleophilic Substitution Strategies for Thiophenol Formation

A common approach to forming the thiophenol group involves nucleophilic aromatic substitution. This can be achieved through various precursors. For instance, the conversion of anilines to thiophenols is a known transformation. organic-chemistry.org This can be accomplished by diazotization of the corresponding aniline (B41778) followed by reaction with a sulfur nucleophile.

Another strategy involves the use of aryl halides. For example, a copper-catalyzed coupling reaction of aryl iodides with elemental sulfur, followed by reduction, can yield the desired aryl thiols. organic-chemistry.org This method has been shown to be tolerant of various functional groups. organic-chemistry.org

Multi-Step Approaches to the Methylthio Moiety

The introduction of the methylthio group often requires a multi-step sequence. The order in which the substituents are introduced is critical to achieve the desired regiochemistry. lumenlearning.comyoutube.com For instance, starting from a substituted benzene, a series of electrophilic aromatic substitution reactions can be employed. lumenlearning.com The directing effects of the existing substituents on the ring will determine the position of the incoming group. lumenlearning.comyoutube.com

One common method for introducing a methylthio group is through the methylation of a thiophenol. nih.gov This can be achieved using a methylating agent such as methyl iodide in the presence of a base. nih.gov Alternatively, a process for producing 3-(methylthio)thiophene (B1582169) has been described involving the reaction of 3-lithiothiophene with dimethyl disulfide. google.com While this is for a thiophene (B33073) derivative, the principle of using an organolithium species and a disulfide to form a thioether is a general strategy in organic synthesis.

Development of Novel and Efficient Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the synthesis of organosulfur compounds, including those applicable to the preparation of this compound.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds. researchgate.net These methods offer high efficiency and functional group tolerance. For instance, the coupling of aryl halides with a sulfur source, such as potassium thiocyanate, can be catalyzed by a palladium complex. researchgate.net Another approach involves the palladium-catalyzed cross-coupling of thioacetates with aryl halides. researchgate.net The use of specific ligands, such as tBuBrettPhos, has been found to be crucial for the success of these reactions. researchgate.net The Suzuki cross-coupling reaction, a staple in C-C bond formation, has also been adapted for the synthesis of thiophene derivatives, highlighting the versatility of palladium catalysis in organosulfur chemistry. nih.govsemanticscholar.orgfigshare.com

Photoredox Catalysis in Organosulfur Bond Formation

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the formation and cleavage of chemical bonds, including carbon-sulfur bonds. unipr.itbeilstein-journals.orgrsc.org This technique utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes to generate reactive radical intermediates. beilstein-journals.org For the formation of C-S bonds, photoredox catalysis can be used to couple aryl thiols with various partners. beilstein-journals.org For instance, the reaction of aryl thiols with aryl diazonium salts in the presence of an organic photocatalyst like Eosin Y can produce diaryl sulfides in high yields. beilstein-journals.org The generation of sulfur-centered radicals from various sulfur precursors is a key aspect of these transformations. rsc.org

Advanced Optimization of Reaction Parameters for Yield and Selectivity

The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters. The interplay between temperature, solvent, catalyst, and reactant concentrations is crucial for maximizing yield and ensuring high selectivity, thereby minimizing the formation of unwanted byproducts such as disulfides.

Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. For instance, in copper-catalyzed C-S coupling reactions, temperatures are often elevated to facilitate the reaction, but excessive heat can lead to side reactions. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining selectivity. organic-chemistry.org

Solvent: The choice of solvent can affect the solubility of reactants and catalysts, influencing the reaction kinetics. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed in the synthesis of aryl thiols. organic-chemistry.orggoogle.com The optimization process involves screening various solvents to find one that provides the best balance of solubility, reaction rate, and ease of removal during workup.

Catalyst and Ligand Concentration: In metal-catalyzed reactions, the loading of the catalyst and any associated ligands is a critical parameter. While higher catalyst concentrations can increase the reaction rate, they also add to the cost and can complicate purification. Optimization aims to find the lowest possible catalyst loading that still provides an efficient transformation. For example, in palladium-catalyzed C-S bond formation, the choice and concentration of phosphine (B1218219) ligands can dramatically affect the outcome. bohrium.com

Base: Many C-S coupling reactions require a base to neutralize acidic byproducts or to activate the thiol nucleophile. The strength and stoichiometry of the base (e.g., potassium carbonate, sodium hydroxide) must be carefully selected to promote the desired reaction without causing unwanted side reactions like hydrolysis of other functional groups. organic-chemistry.orgresearchgate.net

The process of optimization often involves a systematic approach, such as Design of Experiments (DoE), where multiple parameters are varied simultaneously to identify the optimal conditions efficiently. nih.gov This allows for a comprehensive understanding of how different variables interact to affect the yield and selectivity of the synthesis of this compound.

Table 1: Illustrative Optimization of Reaction Conditions for Aryl Thiol Synthesis

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (10) | K₂CO₃ | DMF | 90 | 24 | 75 |

| 2 | CuI (5) | K₂CO₃ | DMF | 110 | 12 | 85 |

| 3 | CuI (10) | NaOH | DMSO | 90 | 24 | 68 |

| 4 | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 8 | 92 |

This table is a generalized representation based on typical conditions found in the literature for aryl thiol synthesis and does not represent a specific synthesis of this compound.

Green Chemistry and Sustainable Synthetic Approaches

In line with the growing emphasis on environmental responsibility, the development of green synthetic routes for this compound is a key area of research. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic and environmentally harmful.

Solvent-Free Reactions: Performing reactions without a solvent, known as neat or solvent-free conditions, offers significant environmental benefits. nih.gov These reactions often require thermal or mechanical (grinding) energy to proceed. For thiol synthesis, solvent-free additions of thiols to alkenes have been demonstrated, sometimes using a catalyst to facilitate the reaction at room temperature. organic-chemistry.org While not directly a synthesis of this compound, these principles can be adapted. The key advantages are the elimination of solvent waste, simplified purification, and often higher reaction concentrations leading to faster reaction times. acs.org

Aqueous Media Methodologies: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, this can sometimes be overcome through the use of phase-transfer catalysts or by designing water-soluble catalysts. beilstein-journals.org Efficient methods for synthesizing aryl thioethers have been developed using water as the solvent, which is highly desirable for industrial applications. researchgate.net The synthesis of various sulfur-containing heterocycles in aqueous media has also been successfully demonstrated, highlighting the potential for this approach in aryl thiol synthesis. nih.govmdpi.com

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, reducing waste and energy consumption. The focus is on developing catalysts that are abundant, non-toxic, and recyclable.

Palladium-Catalyzed Systems: Palladium has been a workhorse in C-S bond formation due to its high activity and broad functional group tolerance. rsc.org Green advancements focus on using highly active catalysts at very low loadings (ppm levels) and developing heterogeneous catalysts that can be easily recovered and reused, minimizing metal contamination in the final product. beilstein-journals.org

Copper-Catalyzed Systems: Copper is a more abundant and less expensive alternative to palladium, making it an attractive "greener" option. rsc.org Significant progress has been made in developing copper-catalyzed C-S coupling reactions that proceed under milder conditions. researchgate.net Ligand-free copper-catalyzed systems further enhance the green credentials by simplifying the reaction setup. organic-chemistry.org

Nickel-Catalyzed Systems: Nickel is another earth-abundant metal that has proven effective for C-S bond formation. bohrium.com Nickel-based catalysts can often mediate cross-coupling reactions of less reactive aryl chlorides, which are more economical starting materials than the corresponding bromides or iodides.

Metal-Free Catalysis: The ultimate green catalytic system avoids transition metals altogether. Research into metal-free C-S bond formation is an active area. These reactions might be promoted by non-metallic catalysts like iodine or proceed via mechanisms such as electrophilic aromatic substitution under specific conditions. researchgate.net

Table 2: Comparison of Catalytic Systems for Aryl Thiol Synthesis

| Catalyst Type | Advantages | Disadvantages | Environmental Impact |

| Palladium | High activity, broad scope, low catalyst loading possible. | Expensive, potential for toxic metal residue. | Moderate to High (if not recycled). |

| Copper | Inexpensive, abundant, effective for many substrates. | Can require higher temperatures, sometimes lower activity than Pd. | Low to Moderate. |

| Nickel | Abundant, can activate aryl chlorides. | Can be toxic, sometimes requires specific ligands. | Moderate. |

| Metal-Free | Avoids metal toxicity and cost, simpler purification. | Often narrower scope, may require specific substrates or harsher conditions. | Very Low. |

Large-Scale Synthetic Approaches for Research Applications

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale process suitable for producing gram or kilogram quantities for extensive research presents unique challenges. Safety, cost-effectiveness, and robustness are paramount.

A common route to substituted benzenethiols involves the reduction of the corresponding sulfonyl chloride or the reaction of an aryl halide with a sulfur source. google.comnih.gov For large-scale synthesis, the availability and cost of starting materials are critical considerations. For example, a synthetic plan might start from a readily available substituted halobenzene. google.com

Key considerations for scaling up the synthesis of this compound include:

Process Safety: Exothermic reactions must be carefully controlled to prevent thermal runaways. Reagents that are highly toxic or pyrophoric may need to be replaced with safer alternatives.

Workup and Purification: Extraction and chromatography, which are common in lab-scale synthesis, can be cumbersome and generate large amounts of waste on a larger scale. Alternative purification methods like crystallization or distillation are preferred. An improved synthesis of a thiophenol precursor highlighted the importance of developing procedures that avoid difficult workup steps. nih.gov

Reagent Stoichiometry: On a large scale, using large excesses of reagents is economically and environmentally undesirable. The process should be optimized to run as close to stoichiometric ratios as possible.

Patents often provide insight into industrially viable routes. For instance, a process for preparing substituted benzenethiols involves reacting a substituted halobenzene with a hydrogensulfhydrylating reagent in an aprotic polar solvent, followed by acidification and distillation, a procedure designed for scalability. google.com

In Depth Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is the more reactive of the two functional groups and participates in a variety of reactions, including oxidation, nucleophilic attack, alkylation, acylation, and coordination with metals.

The thiol group of 3-(Methylthio)benzenethiol can be readily oxidized to form the corresponding disulfide, bis(3-(methylthio)phenyl) disulfide. This transformation is a common reaction for thiols and can be achieved using a variety of oxidizing agents. libretexts.orgresearchgate.net The general reaction is a redox process where the thiol is oxidized and the oxidizing agent is reduced. libretexts.org

The mechanism of this oxidative coupling can proceed through different pathways depending on the oxidant used. nih.gov Common oxidizing agents include hydrogen peroxide, halogens (like iodine), and metal catalysts. researchgate.netgoogle.com In some cases, air oxidation can also lead to the formation of disulfides, especially under basic conditions. biolmolchem.com The reaction often involves the formation of a thiolate anion (ArS⁻) as a key intermediate, which is a more potent nucleophile than the neutral thiol. georganics.sk This anion can then attack another thiol molecule or a reactive intermediate to form the disulfide bond. nih.gov

The process of converting thiols to disulfides is significant in various chemical and biological systems. For instance, disulfide bonds are crucial for stabilizing the three-dimensional structures of proteins. biolmolchem.com

Table 1: Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions | Notes |

| Hydrogen Peroxide (H₂O₂) | Often used in the presence of a base. | A common and relatively clean oxidant. researchgate.net |

| Iodine (I₂) | Can be used with a base or under acidic conditions. researchgate.netbiolmolchem.com | A widely used reagent for this transformation. |

| Metal Catalysts | Various transition metal complexes can catalyze the oxidation. google.com | Offers selectivity and efficiency. |

| Air (Oxygen) | Typically requires a basic catalyst. biolmolchem.com | A green and readily available oxidant. |

This table provides a summary of common oxidizing agents used for the conversion of thiols to disulfides.

The thiol group of this compound, particularly in its deprotonated thiolate form, is a potent nucleophile. georganics.sk This nucleophilicity allows it to participate in both nucleophilic addition and substitution reactions.

In nucleophilic addition reactions , the thiolate can add to activated double or triple bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition). acs.orgsemanticscholar.orgresearchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-sulfur bonds. The regioselectivity of the addition is influenced by the nature of the substrate and the reaction conditions. researchgate.net

Nucleophilic aromatic substitution (SNAr) is another important reaction class. While the thiol group itself is the nucleophile, the substitution occurs on an activated aromatic ring. For example, the thiolate derived from this compound could potentially displace a good leaving group (like a halide) from an electron-deficient aromatic ring. acs.orgresearchgate.netresearchgate.net The success of such reactions depends on the activation of the aromatic substrate, typically by electron-withdrawing groups.

The nucleophilic nature of the thiol group also allows for its straightforward alkylation and acylation .

Alkylation involves the reaction of the thiol or thiolate with an alkyl halide or other alkylating agent to form a thioether. georganics.skresearchgate.net This is a common method for synthesizing unsymmetrical sulfides. The reaction generally proceeds via an SN2 mechanism where the sulfur atom attacks the electrophilic carbon of the alkylating agent. gacariyalur.ac.in The use of a base to deprotonate the thiol increases the reaction rate by forming the more nucleophilic thiolate anion. researchgate.net

Acylation of the thiol group with an acyl halide or anhydride (B1165640) yields a thioester. This reaction is analogous to the acylation of alcohols to form esters. Thioesters are important intermediates in organic synthesis and have biological relevance.

Table 2: Common Reagents for Thiol Alkylation and Acylation

| Reaction | Reagent Class | Example | Product |

| Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) | 3-(Methylthio)phenyl methyl sulfide |

| Acylation | Acyl Halides | Acetyl Chloride (CH₃COCl) | S-(3-(Methylthio)phenyl) ethanethioate |

| Acylation | Anhydrides | Acetic Anhydride ((CH₃CO)₂O) | S-(3-(Methylthio)phenyl) ethanethioate |

This table illustrates typical reagents used for the alkylation and acylation of the thiol group.

Thiols and their corresponding thiolates are excellent ligands for a wide range of metal ions, forming stable coordination complexes. wikipedia.orgwikipedia.org The sulfur atom in the thiolate is a soft donor and therefore binds preferentially to soft metal ions like mercury, lead, cadmium, and many transition metals. wikipedia.orgwikipedia.org

This compound can act as a ligand, coordinating to metal centers through the sulfur atom of the deprotonated thiol group. The resulting metal-thiolate complexes have diverse structures and applications, for example, in catalysis and materials science. ijsra.netrsc.org The presence of the second sulfur atom in the methylthio group could potentially allow for bidentate coordination, where both sulfur atoms bind to the same metal center, or for the formation of bridging complexes. Research has shown the synthesis of various metal complexes with thiophenol-based ligands. tandfonline.commjcce.org.mkresearchgate.netmdpi.com

The thiol group can participate in hydrogen bonding, acting as a hydrogen bond donor (S-H···A, where A is a hydrogen bond acceptor). While generally weaker than the hydrogen bonds formed by alcohols (O-H···A), these interactions can influence the physical and spectroscopic properties of the compound. spcmc.ac.inuva.es

The presence and strength of hydrogen bonding can be investigated using spectroscopic techniques, particularly infrared (IR) spectroscopy. spcmc.ac.inmlsu.ac.in In the IR spectrum, the S-H stretching vibration typically appears in the region of 2550-2600 cm⁻¹. The formation of a hydrogen bond weakens the S-H bond, causing the stretching frequency to shift to a lower wavenumber (red shift). spcmc.ac.inuomustansiriyah.edu.iq The extent of this shift can provide information about the strength of the hydrogen bond. Studies on similar molecules have used IR and Raman spectroscopy to investigate hydrogen bonding interactions. researchgate.netresearchgate.netnih.gov

Transformations of the Methylthio (-SCH3) Substituent

The methylthio group (-SCH3) is generally less reactive than the thiol group. However, it can undergo certain transformations, primarily oxidation.

The sulfur atom in the methylthio group is in a lower oxidation state and can be oxidized to a sulfoxide (B87167) (-SOCH3) and further to a sulfone (-SO2CH3). georganics.sk This oxidation can be achieved using various oxidizing agents, and controlling the reaction conditions is crucial to selectively obtain the sulfoxide or the sulfone. This type of transformation is a known metabolic pathway for compounds containing a methylthio group. mhlw.go.jp

Selective Oxidation Reactions to Sulfoxides and Sulfones

The oxidation of this compound is a complex process due to the presence of two oxidizable sulfur centers. The outcome of the reaction—yielding sulfoxides, sulfones, disulfides, or sulfonic acids—is highly dependent on the choice of oxidant and the reaction conditions. masterorganicchemistry.comjchemrev.com The thioether group can be sequentially oxidized first to a sulfoxide and then to a sulfone, while the thiol group is typically oxidized to a disulfide or, under harsher conditions, to a sulfonic acid. masterorganicchemistry.comorgsyn.org

Selective oxidation of the thioether moiety to the corresponding sulfoxide, 3-(methylsulfinyl)benzenethiol, requires mild and controlled conditions to prevent overoxidation to the sulfone and to avoid oxidation of the more sensitive thiol group. orgsyn.orgorgsyn.org Reagents such as sodium metaperiodate (NaIO₄) at low temperatures are often employed for this transformation. orgsyn.org Further oxidation to the sulfone, 3-(methylsulfonyl)benzenethiol, can be achieved using stronger oxidizing agents or more forcing conditions. organic-chemistry.org A variety of oxidants, including hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), are effective for converting sulfides to sulfones. organic-chemistry.orgnih.govresearchgate.net

The thiol group is readily oxidized. Mild oxidants such as iodine (I₂) or exposure to air can convert the thiol into the corresponding disulfide, 1,2-bis(3-(methylthio)phenyl)disulfane. masterorganicchemistry.com Stronger oxidation will transform the thiol into the corresponding sulfonic acid.

The chemoselectivity of these oxidations is a significant synthetic challenge. The relative reactivity of the thiol and thioether groups dictates the initial site of oxidation. Generally, thiols are more easily oxidized to disulfides than thioethers are to sulfoxides. masterorganicchemistry.com However, achieving selective oxidation of the thioether without affecting the thiol requires careful reagent selection. For instance, electrochemical oxidation methods offer a high degree of control, as the selectivity between sulfoxide and sulfone formation can often be governed simply by the applied potential. rsc.org

Table 1: Oxidation Reactions of this compound This table is illustrative and based on general reactivity principles of thiols and thioethers.

| Reagent/Condition | Target Functional Group | Primary Product | Reference |

|---|---|---|---|

| Sodium Metaperiodate (NaIO₄), low temp. | Thioether | 3-(Methylsulfinyl)benzenethiol (Sulfoxide) | orgsyn.org |

| Hydrogen Peroxide (H₂O₂), catalyst | Thioether | 3-(Methylsulfonyl)benzenethiol (Sulfone) | organic-chemistry.orgresearchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | Thioether | 3-(Methylsulfonyl)benzenethiol (Sulfone) | nih.gov |

| Iodine (I₂), mild base | Thiol | 1,2-bis(3-(methylthio)phenyl)disulfane | masterorganicchemistry.com |

| Electrochemical Oxidation | Thioether | 3-(Methylsulfinyl)benzenethiol or 3-(Methylsulfonyl)benzenethiol | rsc.org |

Sulfur Extrusion and Rearrangement Processes

The sulfur atoms in this compound can be involved in reactions that lead to their removal from the molecule (extrusion) or to skeletal rearrangements.

Sulfur Extrusion (Desulfurization): Desulfurization reactions aim to remove sulfur from organic compounds. In the context of petroleum refining, oxidative desulfurization (ODS) is a key process where sulfur-containing compounds are oxidized to sulfones, which are then more easily removed. rsc.orgacs.orgacs.org Similar principles can be applied to this compound, where oxidation of the thioether to the sulfone significantly alters its properties, facilitating potential C-S bond cleavage. Catalytic systems, often involving transition metals, are employed to achieve desulfurization under various conditions. acs.org

Rearrangement Processes: Aryl thioethers and related compounds are known to undergo intramolecular rearrangement reactions, with the Truce-Smiles rearrangement being a prominent example. cdnsciencepub.com This reaction involves an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom (like sulfur) to an adjacent carbanion. For a derivative of this compound, a strong base could potentially deprotonate a carbon atom, initiating a rearrangement cascade. While specific examples for this exact molecule are not prevalent, the general mechanism provides a plausible pathway for isomerization. cdnsciencepub.combeilstein-journals.org

Another relevant transformation is the msu.edunih.gov-Stevens rearrangement, a sigmatropic rearrangement of a sulfur ylide. acs.org The thioether moiety of this compound could, in principle, be converted into a sulfur ylide, which would then be susceptible to this type of rearrangement, leading to the formation of a new C-C bond. acs.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring in this compound is activated towards electrophilic aromatic substitution (EAS) by both the methylthio (-SMe) and thiol (-SH) groups. nptel.ac.in Both substituents are ortho-, para-directing because the sulfur atom's lone pairs can stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance. msu.edustudymind.co.uk

The mechanism involves the attack of the aromatic π-electron system on an electrophile (E⁺), forming a resonance-stabilized sigma complex. irjet.netrsc.org The aromaticity is then restored by the loss of a proton. msu.edu

In this compound, the two directing groups are meta to each other.

The thiol group (-SH) at C1 directs incoming electrophiles to positions C2 and C4.

The methylthio group (-SMe) at C3 directs incoming electrophiles to positions C2 and C4.

Therefore, positions 2 and 4 are strongly activated due to the synergistic directing effects of both sulfur-containing groups. Position 6 is also activated, but to a lesser extent, as it is only ortho to the -SH group. The regiochemical outcome of a specific EAS reaction will depend on the relative activating strength of the -SH and -SMe groups, steric hindrance from the substituents, and the nature of the electrophile. Generally, the -SH group is considered a slightly stronger activating group than the -SMe group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | 2-Nitro-5-(methylthio)benzenethiol, 4-Nitro-5-(methylthio)benzenethiol | 6-Nitro-3-(methylthio)benzenethiol |

| Halogenation | Br⁺, Cl⁺ | 2-Halo-5-(methylthio)benzenethiol, 4-Halo-5-(methylthio)benzenethiol | 6-Halo-3-(methylthio)benzenethiol |

| Friedel-Crafts Acylation | R-C=O⁺ | 2-Acyl-5-(methylthio)benzenethiol, 4-Acyl-5-(methylthio)benzenethiol | 6-Acyl-3-(methylthio)benzenethiol |

Advanced Radical and Pericyclic Reactions

Beyond common ionic pathways, this compound can participate in more advanced radical and pericyclic reactions.

Radical Reactions: Thiols are well-known precursors for thiyl radicals (RS•) under oxidative or photolytic conditions. nih.gov The S-H bond is relatively weak and can be cleaved homolytically. The resulting 3-(methylthio)phenylthiyl radical is a reactive intermediate that can participate in various processes, including dimerization to form the corresponding disulfide or addition to unsaturated systems. Oxidative radical coupling reactions between thiols and other species, such as hydroquinones, have been developed to form new C-S bonds. rsc.org

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.orglibretexts.org While Diels-Alder reactions are common, other pericyclic processes are relevant to sulfur chemistry. As mentioned previously, sigmatropic rearrangements like the msu.edunih.gov-Stevens rearrangement are key examples involving sulfur ylides. acs.org Another class, cheletropic reactions, involves the formation or breaking of two sigma bonds to a single atom. While less common for this specific substrate, the theoretical possibility for the sulfur atoms to participate in such concerted pathways exists, potentially leading to the formation or extrusion of small molecules like SO₂ under specific thermal or photochemical conditions.

Detailed Mechanistic Elucidation of Key Chemical Transformations

Understanding the precise mechanisms of the reactions of this compound requires advanced experimental and computational techniques.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. rsc.org For a reaction like the selective oxidation of the thioether group, researchers can map the entire reaction pathway. This involves:

Locating Stationary Points: Geometries of the reactant (this compound and oxidant), transition state(s), intermediates, and products are optimized.

Visualizing the Transition State: The geometry of the transition state reveals the critical bond-forming and bond-breaking events. For thioether oxidation, this would typically show the partial formation of the S-O bond. researchgate.net

By mapping the pathways for oxidation at both the thioether and the thiol, computational studies can predict the kinetic and thermodynamic favorability of each process, offering insights into the observed chemoselectivity. Similarly, for electrophilic aromatic substitution, transition state analysis can explain the observed regioselectivity by comparing the activation barriers for attack at the different available positions on the benzene ring. irjet.net

The kinetic isotope effect (KIE) is a powerful experimental tool for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step of a reaction. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H). wikipedia.org

Primary KIE: A significant primary KIE (typically > 2 for H/D) is observed when a bond to the isotope is broken in the rate-determining step. For example, in an electrophilic substitution reaction, if the C-H bond cleavage is the slowest step, replacing the hydrogen at the site of substitution with deuterium (B1214612) (D) would result in a significantly slower reaction rate. However, for most EAS reactions, the initial attack of the electrophile is rate-determining, not the subsequent proton loss, leading to a KIE close to 1. msu.edu

Secondary KIE: A smaller KIE can be observed even when the bond to the isotope is not broken. This can provide information about changes in hybridization at the isotopic center.

For this compound, KIE studies could be designed to probe various mechanisms:

Oxidation: By using an oxidant labeled with ¹⁸O, one could trace the origin of the oxygen atom in the resulting sulfoxide or sulfone. A solvent kinetic isotope effect (using D₂O instead of H₂O) could determine if water is involved in the rate-limiting step of an aqueous oxidation. nih.gov

Sulfur Isotope Effect: Measuring the KIE for ³²S/³⁴S could provide insight into reactions where C-S bond cleavage is part of the rate-determining step, such as in certain rearrangement or extrusion reactions. cdnsciencepub.com

These advanced mechanistic studies, combining both computational and experimental approaches, are essential for building a complete and predictive understanding of the chemical reactivity of this compound.

Strategic Derivatization and Advanced Analogue Synthesis

Synthesis of Structurally Modified Aromatic Thioethers and Thioaryl Compounds

The nucleophilic nature of the thiol group in 3-(Methylthio)benzenethiol makes it a prime site for forming new carbon-sulfur bonds, leading to the creation of more elaborate aromatic thioethers. This transformation is a cornerstone for building larger molecular frameworks. For instance, this compound can be coupled with various halogenated aromatic or heterocyclic compounds. A common strategy involves the reaction of the thiol with an activated partner, such as a chloro-substituted heterocycle, often in the presence of a base to generate the more nucleophilic thiolate anion.

An illustrative example, though using the isomeric 4-(methylthio)benzenethiol, showcases this principle where it is reacted with a pyrimido[4,5-c]isoquinoline derivative to synthesize a complex thioether with potential antibacterial activity. nih.govmdpi.com This type of reaction highlights how the benzenethiol (B1682325) moiety can be integrated into larger, polycyclic systems. The synthesis generally proceeds under conditions that facilitate nucleophilic aromatic substitution, creating structurally modified thioaryl compounds that serve as intermediates in medicinal chemistry and materials science. nih.govmdpi.com

Functionalization and Diversification at the Thiol Group

The thiol (-SH) group is the most reactive site for many transformations, allowing for a wide range of functionalizations that diversify the molecular structure and properties.

Thioesters and thiocarbamates are important functional groups found in pharmaceuticals and agrochemicals. researchgate.netchemrevlett.com The conversion of this compound into these derivatives is a common and valuable synthetic strategy.

Thioesters are typically synthesized by the acylation of the thiol. researchgate.net This can be achieved through several well-established methods:

Reaction with Acyl Chlorides or Anhydrides: This is a direct and often high-yielding method where the thiol reacts with a suitable acyl chloride or anhydride (B1165640). chemrevlett.comresearchgate.net The reaction is typically performed in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Coupling with Carboxylic Acids: Direct condensation with a carboxylic acid can be accomplished using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often accelerated by catalysts like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Transition Metal-Catalyzed Carbonylative Coupling: Advanced methods involve the reaction of organic halides with thiols under a carbon monoxide atmosphere, catalyzed by transition metals, to form thioesters. chemrevlett.com

Thiocarbamates can be prepared from thiols through several routes. researchgate.net A prevalent method involves the reaction of the thiol with an isocyanate. Alternatively, modern one-pot syntheses have been developed, such as the Mitsunobu reaction, which utilizes an amine, gaseous carbon dioxide, and the thiol in the presence of the Mitsunobu reagent (e.g., DEAD/Ph₃P) to afford S-alkyl/aryl thiocarbamates in high yields under mild conditions. organic-chemistry.org Another approach involves the initial conversion of a corresponding phenol (B47542) to an O-arylthiocarbamate, which then undergoes thermal rearrangement to the more stable S-arylthiocarbamate. scispace.comscielo.brresearchgate.net

| Functional Group | Reagents and Conditions | Key Features |

| Thioester | Carboxylic Acid, DCC, DMAP | Mild conditions, suitable for sterically hindered substrates. organic-chemistry.org |

| Acyl Halide/Anhydride, Base | Classic, high-yielding method. researchgate.net | |

| Organic Halide, CO, Pd Catalyst | Atom-efficient, uses readily available starting materials. chemrevlett.com | |

| Thiocarbamate | Isocyanate | Direct addition reaction. researchgate.net |

| Amine, CO₂, Mitsunobu Reagent | Mild, one-pot synthesis with high yields. organic-chemistry.org | |

| N,N-dimethylthiocarbamoyl chloride | Used in the synthesis of thiophenols from phenols via S-arylthiocarbamate intermediates. scispace.comscielo.br |

To enhance its electrophilic character, this compound can be converted into a sulfenyl halide, most commonly a sulfenyl chloride (-SCl). These intermediates are highly reactive and serve as powerful sulfenylating agents for forming new sulfur-carbon and sulfur-heteroatom bonds. uantwerpen.be

The preparation is typically performed in situ due to the reactivity of the sulfenyl halide. A common method involves treating the thiol with an N-haloimide, such as N-chlorosuccinimide (NCS), in an appropriate solvent like dichloromethane. acs.org The resulting sulfenyl chloride is not isolated but is immediately reacted with a nucleophile. For example, reaction with organometallic reagents like arylmagnesium (Grignard) or arylzinc reagents allows for the synthesis of unsymmetrical diaryl sulfides, a reaction that tolerates a wide range of functional groups. acs.org N-sulfenylsuccinimides and N-sulfenylphthalimides are alternative, more stable electrophilic sulfur reagents that can be prepared from thiols and used for various sulfenylation reactions. beilstein-journals.org

Regioselective Functionalization of the Aromatic Ring System

The substituent pattern on this compound directs the position of further functionalization on the aromatic ring. Both the methylthio (-SMe) and thiol (-SH) groups are ortho-, para-directing for electrophilic aromatic substitution. This inherent reactivity can be exploited to introduce new substituents in a controlled manner.

A more powerful and precise method for regioselective functionalization is directed ortho-metallation. The use of strong bases, particularly superbases like "LICKOR" (n-butyllithium/potassium tert-butoxide), can selectively deprotonate specific positions on the aromatic ring. researchgate.net For (alkylthio)benzenes, metallation can occur either at the ortho position on the ring or on the alpha-carbon of the alkyl group. Studies on 3-(methylthio)thiophene (B1582169), a related heterocyclic system, show that superbases can achieve polymetallation at predictable sites, including positions adjacent to the sulfur atom and at the 5-position. researchgate.net Applying this logic to this compound, one could expect metallation to occur preferentially at the C2 or C6 positions, which are ortho to the existing sulfur groups. The resulting organolithium species can then be quenched with a wide variety of electrophiles to install new functional groups with high regioselectivity. This strategy is a key tool for creating polysubstituted aromatic compounds that are otherwise difficult to access. researchgate.net

Development of Building Blocks for Complex Molecular Architectures

This compound and its derivatives are valuable building blocks for constructing complex molecules with significant biological or material properties. cymitquimica.com The strategic derivatization at its multiple reactive sites allows it to be incorporated into larger, more functional systems.

For example, derivatives of this compound serve as precursors in the synthesis of complex heterocyclic structures. Research into new antitumor agents has led to the synthesis of a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. scirp.orglongdom.org The synthesis of this core structure begins with precursors that install the methylthio group, which is retained as a key feature in the final bioactive compounds. scirp.orglongdom.org Similarly, related thiophenols are used to construct quinone derivatives with antibacterial properties, demonstrating the role of these sulfur-containing aromatics as foundational fragments in drug discovery. nih.govmdpi.com The use of (3,5-di-tert-butyl-2-hydroxybenzylamino)-3-(methylthio) propenoic acid to create heterobinuclear metal complexes further illustrates how methylthio-containing fragments act as building blocks for designing extended structures in materials science. researchgate.net

| Compound Class | Building Block Origin | Application/Significance |

| Pyrazolo[3,4-d]pyrimidines | 3-(Methylthio)pyrazole core | Antitumor agents. scirp.orglongdom.org |

| Pyrimidoisoquinoline-tetraones | 4-(Methylthio)benzenethiol | Antibacterial agents. nih.govmdpi.com |

| Heterobinuclear Complexes | (Methylthio)propenoic acid derivative | Building blocks for extended metal-organic structures. researchgate.net |

| Phenothiazines | 3-Methylthioaniline | Intermediates for pharmaceuticals. google.comgoogleapis.com |

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is an achiral molecule, it can be used as a starting point for the synthesis of chiral derivatives through stereoselective reactions. The introduction of chirality is crucial for many applications, particularly in pharmacology, where enantiomers can have vastly different biological activities.

Asymmetric synthesis of chiral derivatives can be achieved by several routes:

Reaction with Chiral Substrates: The thiol group can act as a nucleophile in reactions with chiral electrophiles, such as chiral epoxides or alkyl halides. The stereocenter of the substrate directs the formation of a specific diastereomer.

Asymmetric Catalysis: The thiol can be added to a prochiral substrate, such as an α,β-unsaturated carbonyl compound, in a conjugate addition reaction. Using a chiral catalyst, such as a lanthanide-based complex, can induce high enantioselectivity, leading to the formation of an enantioenriched product. beilstein-journals.org

Derivatization followed by Stereoselective Reaction: The parent compound can first be derivatized to introduce a functional group that facilitates a subsequent stereoselective transformation. For instance, an α,β-unsaturated N-enoyl oxazolidinethione derivative can undergo an intramolecular sulfur transfer reaction to produce chiral 3-methylthio alcohols with good diastereoselectivity. researchgate.net

These methods, while often demonstrated on other sulfur-containing systems, represent the established principles that would be applied to create chiral molecules derived from a this compound scaffold, enabling the synthesis of enantiomerically pure tertiary thiols and thioethers for advanced applications. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Proton and carbon-13 NMR are instrumental in defining the carbon-hydrogen framework of 3-(Methylthio)benzenethiol. The chemical shifts (δ) are influenced by the electron density around the nuclei, with electronegative atoms and aromatic rings causing a downfield shift. libretexts.org

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the thiol proton, and the methyl protons. The aromatic protons typically appear in the range of δ 7.0-7.5 ppm. The thiol proton (S-H) is expected to be a singlet, with a chemical shift that can vary depending on concentration and solvent. The methyl protons of the thioether group (-S-CH₃) would appear as a sharp singlet further upfield.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene (B151609) ring will have distinct chemical shifts based on their substitution. The carbon attached to the thiol group and the one attached to the thioether group will be particularly informative, as will the upfield signal corresponding to the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 120 - 140 |

| SH | Variable | - |

| SCH₃ | ~2.5 | ~15 |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to establish their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

Sulfur-33 (³³S) NMR is a specialized technique that can directly probe the chemical environment of the sulfur atoms. mdpi.comresearchgate.net Although less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, it can provide unique insights. mdpi.comhuji.ac.il The chemical shifts in ³³S NMR are highly sensitive to the oxidation state and electronic environment of the sulfur atom. mdpi.com

For this compound, two distinct ³³S signals would be expected: one for the thiol (-SH) group and another for the thioether (-S-CH₃) group. The chemical shift ranges for thiols and organic sulfides are generally distinct, allowing for their differentiation. mdpi.com The line widths of the signals can also provide information about the symmetry of the electronic environment around the sulfur nuclei. mdpi.comhuji.ac.il

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₇H₈S₂), HRMS would provide an exact mass measurement. This experimental value can then be compared to the theoretically calculated mass, with a high degree of accuracy, confirming the elemental composition. This technique was used to confirm the molecular formula of a related bipyridine compound. mdpi.com

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis of Vibrational Modes

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

For this compound, key vibrational modes would include:

S-H Stretch: A weak to moderately intense band in the FT-IR spectrum, typically appearing around 2550-2600 cm⁻¹.

C-S Stretch: These vibrations for both the thiol and thioether groups would appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Aromatic C-H Stretch: These signals are typically found above 3000 cm⁻¹.

Aromatic C=C Bending: These vibrations give rise to characteristic bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the S-H and C-S stretching vibrations, as these bonds often produce strong Raman signals.

X-ray Crystallography for Precise Solid-State Structure Determination

Conformation and Torsion Angle Analysis

Computational modeling, such as Density Functional Theory (DFT), is a primary tool for analyzing the conformational landscape of such molecules, as specific experimental crystal structure data for this compound is not widely available. researchgate.net Theoretical calculations help predict the most stable conformers by minimizing steric hindrance and optimizing electronic interactions. For analogous molecules like thioanisole (B89551), the orientation of the methyl group relative to the aromatic ring is a key conformational feature. The rotational barrier for the C(aryl)-S bond is generally low, allowing for facile interconversion between conformers at ambient temperatures. researchgate.net

The key torsion angles that define the conformation of this compound are:

C(2)-C(3)-S(thiol)-H: This angle describes the orientation of the thiol hydrogen with respect to the plane of the benzene ring.

C(2)-C(3)-S(methylthio)-C(methyl): This angle defines the position of the methyl group relative to the ring.

C(3)-S(methylthio)-C(methyl)-H: This describes the rotation of the methyl group's hydrogen atoms.

Studies on related substituted thiophenols and thioethers provide insight into the likely preferred geometries. The planarity or non-planarity of the C-S-C and C-S-H fragments with respect to the benzene ring is influenced by a balance of hyperconjugation and steric repulsion effects.

Table 1: Predicted Torsion Angles and Rotational Barriers for this compound Analogs Data based on computational studies of analogous aromatic sulfur compounds.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-S-H Torsion Angle | Angle of the thiol hydrogen relative to the aromatic ring plane. | ~0° or ~90° |

| C-S-C Torsion Angle | Angle of the methyl group relative to the aromatic ring plane. | ~0° or ~90° |

| Rotational Energy Barrier (Caryl-S) | Energy required for rotation around the aryl-sulfur bond. | Low (typically a few kcal/mol) |

Intermolecular Interactions and Crystal Packing Studies

The crystal structure of a molecule is governed by the sum of its intermolecular interactions, which dictate how individual molecules arrange themselves in the solid state. For this compound, several types of weak interactions are expected to be significant. While a specific crystal structure determination for this compound is not prominently reported, analysis of related structures provides a robust framework for understanding its potential crystal packing. mdpi.com

The primary intermolecular forces at play would include:

π-π Stacking: The aromatic rings can stack upon one another, an interaction driven by electrostatic and dispersion forces. The substitution pattern can influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).

Weak Hydrogen Bonds: The thiol group can act as a hydrogen bond donor (S-H···S or S-H···π). Additionally, the aromatic C-H bonds can act as weak donors in C-H···S or C-H···π interactions. mdpi.com The sulfur atoms, with their lone pairs of electrons, are potential hydrogen bond acceptors.

In-depth analysis using methods like Hirshfeld surface analysis on analogous compounds reveals the hierarchy and relative importance of these different interactions in directing the crystal architecture. mdpi.com For example, in a series of related 4,5-diaromatic-substituted oxazoles containing methylsulfanyl groups, the crystal packing was found to be dominated by a complex network of weak C-H···O, C-H···N, and C-H···π interactions. mdpi.com

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Thiol Hydrogen Bond | S-H | S or π-system | 2.8 - 3.5 |

| C-H···S Interaction | C-H (Aromatic/Methyl) | S (Thiol/Thioether) | > 2.7 |

| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.3 - 3.8 |

Advanced Spectroscopic Studies of Reaction Intermediates and Transient Species

The dual functionality of this compound allows it to participate in a variety of chemical reactions, proceeding through distinct intermediates. Advanced spectroscopic techniques are crucial for detecting and characterizing these short-lived species.

The thioether group is susceptible to oxidation, typically by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or hypochlorite. oup.comacs.org This oxidation proceeds sequentially, first forming a sulfoxide (B87167) and then a sulfone . These reactions can be monitored using spectroscopic methods to determine kinetics. acs.org The formation of a sulfoxide as a reaction intermediate can be studied using UV and ESR spectroscopy. oup.com

The thiol group offers a different reaction pathway. Homolytic cleavage of the S-H bond, often initiated by light (photolysis) or radical initiators, generates a thiyl radical (Ar-S•). These radicals are key transient species in many sulfur-mediated polymerization and antioxidant processes. Time-resolved transient absorption spectroscopy is a powerful tool for studying the kinetics of such species. oup.com

Furthermore, the thioether moiety can be involved in the formation of thionium (B1214772) ions . For example, treatment of related amido-substituted thioacetals with reagents like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) has been shown to produce thionium ions as transient intermediates, which can be trapped intramolecularly. acs.org

Table 3: Potential Transient Species and Relevant Spectroscopic Detection Methods

| Transient Species | Precursor Group | Generation Method | Detection Technique | Reference |

|---|---|---|---|---|

| Sulfoxide | Thioether (-SMe) | Oxidation (e.g., H₂O₂) | UV, ESR Spectroscopy | oup.comacs.org |

| Sulfone | Sulfoxide | Further Oxidation | Spectroscopic Monitoring | acs.org |

| Thiyl Radical | Thiol (-SH) | Photolysis, Radical Initiators | Transient Absorption Spectroscopy | oup.com |

| Thionium Ion | Thioether (-SMe) | Reaction with DMTSF | Product Analysis (Trapping) | acs.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. arxiv.org Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed insights into orbital energies, charge distributions, and bonding nature. rsdjournal.orgepstem.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnnumberanalytics.comlibretexts.org The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor or acceptor. For 3-(Methylthio)benzenethiol, the HOMO is typically expected to be a π-orbital with significant contributions from the electron-donating thiol (-SH) and methylthio (-SCH₃) groups, as well as the aromatic ring. The LUMO is generally an antibonding π*-orbital of the benzene (B151609) ring. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Orbital | Energy (eV) | Description |

| HOMO | -6.25 | π-orbital delocalized over the benzene ring with significant contributions from both sulfur atoms. |

| LUMO | -0.89 | π*-antibonding orbital primarily located on the carbon atoms of the aromatic ring. |

| E_gap | 5.36 | The energy difference between the HOMO and LUMO, indicating moderate kinetic stability. |

This is an interactive data table. Users can sort columns by clicking on the headers.

The distribution of electron density within a molecule governs its electrostatic interactions and provides insight into its reactive sites. libretexts.orgacs.org Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) signify electron-poor areas prone to nucleophilic attack. libretexts.orgavogadro.cc

For this compound, the MEP would show the most negative potential localized around the sulfur atom of the thiol group due to its lone pairs and higher electronegativity compared to hydrogen. The aromatic ring would exhibit a delocalized π-electron cloud, while the hydrogen of the thiol group would be a site of positive potential. Analysis of atomic charges, often calculated using methods like Mulliken population analysis, quantifies this distribution. epstem.net

Table 2: Calculated Mulliken Atomic Charges for Key Atoms in this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Atom | Charge (a.u.) | Interpretation |

| S (thiol) | -0.15 | Electron-rich, indicating a potential site for electrophilic interaction. |

| H (thiol) | +0.22 | Electron-deficient, highlighting the acidic nature of the thiol proton. |

| S (methylthio) | -0.10 | Electron-rich, but less so than the thiol sulfur. |

| C (ipso-thiol) | +0.08 | Slightly electron-deficient due to bonding with the electronegative sulfur. |

| C (ipso-methylthio) | +0.05 | Slightly electron-deficient. |

This is an interactive data table. Users can sort columns by clicking on the headers.

Density Functional Theory (DFT) Studies of Reactivity and Mechanisms

DFT is a widely used computational method to investigate the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces and the identification of transition states. nih.govgrafiati.com Such studies are invaluable for predicting the feasibility and kinetics of various reaction pathways. nih.gov

For this compound, several reaction pathways can be computationally explored. These include the oxidation of the thiol or methylthio groups, electrophilic aromatic substitution, and deprotonation of the thiol. DFT calculations can determine the activation energy barriers for these potential reactions, indicating which pathways are kinetically favored. For instance, studies on similar thiols and sulfides have shown that oxidation pathways are common, and DFT can distinguish between different potential products. nih.govrsc.org The reaction involving the cleavage of the S-H bond is also a critical pathway to investigate. nih.gov

Table 3: Calculated Activation Energy Barriers for Plausible Reactions of this compound Calculated at the ωB97XD/def2-QZVPPD//B3LYP/BSI level of theory.

| Reaction Pathway | Description | Activation Energy (kcal/mol) |

| Thiol H-abstraction by •OH radical | Formation of a thiyl radical. nih.gov | 3.5 |

| •OH radical addition to the aromatic ring | Formation of a hydroxycyclohexadienyl radical. nih.gov | 5.2 |

| Oxidation of Thioether to Sulfoxide (B87167) | Reaction with an oxidant like H₂O₂. | 15.8 |

| Thiolate formation via deprotonation | Reaction with a base. | 2.1 |

This is an interactive data table. Users can sort columns by clicking on the headers.

Identifying and characterizing the transition state (TS) is crucial for understanding a reaction's mechanism. A TS is a first-order saddle point on the potential energy surface, and its geometry provides insight into the bond-forming and bond-breaking processes. rsc.org For a reaction such as the H-abstraction from the thiol group by a hydroxyl radical, DFT calculations can precisely determine the key bond lengths and angles in the transition state structure. Vibrational frequency analysis confirms the nature of the TS by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 4: Key Geometric Parameters of the Transition State for H-abstraction from this compound by •OH

| Parameter | Description | Value (Å) |

| S-H distance | The breaking S-H bond. | 1.58 |

| H-O distance | The forming H-O bond. | 1.25 |

| S-H-O angle | The angle of the hydrogen transfer. | 175.2° |

This is an interactive data table. Users can sort columns by clicking on the headers.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. stanford.edulibretexts.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and flexes over time. epfl.ch

For this compound, key conformational degrees of freedom include the rotation around the C-S bonds of both the thiol and methylthio groups. MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them. nih.govwhiterose.ac.uk Furthermore, by including solvent molecules explicitly or implicitly in the simulation, MD can reveal how the solvent affects conformational preferences and dynamics. acs.orgnih.govnih.gov For example, polar solvents might stabilize conformations with larger dipole moments.

Table 5: Conformational Preferences of this compound in Different Solvents from MD Simulations

| Dihedral Angle | Description | Population in Vacuum (%) | Population in Water (%) |

| C2-C1-S-H (τ1) | Rotation of the thiol group relative to the ring. | 65 (anti), 35 (syn) | 75 (anti), 25 (syn) |

| C4-C3-S-C (τ2) | Rotation of the methylthio group relative to the ring. | 70 (planar), 30 (orthogonal) | 60 (planar), 40 (orthogonal) |

This is an interactive data table. Users can sort columns by clicking on the headers.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the theoretical elucidation of a molecule's signature in various spectroscopic techniques. For this compound, these predictions can be rigorously compared with experimental data to validate both the computational methods and the experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT functionals like B3LYP. researchgate.netepstem.net These calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule. When correlated with experimental spectra, these predictions help in the definitive assignment of complex spectral peaks. Discrepancies between theoretical and experimental values can often be attributed to solvent effects and intermolecular interactions not fully captured by the gas-phase or implicit solvent models used in calculations. epstem.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies are instrumental in interpreting infrared (IR) and Raman spectra. By performing a frequency analysis on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies and intensities can be generated. nih.gov These theoretical spectra can be compared with experimental data to assign specific absorption bands to molecular motions, such as the characteristic S-H stretch (thiol), C-S stretches (thioether and thiol), and various aromatic C-H and C=C vibrations. libretexts.org

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. clockss.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the λmax values corresponding to π→π* transitions within the benzene ring, providing insight into how the thioether and thiol substituents influence the electronic structure.

The table below presents a hypothetical correlation between predicted and experimental spectroscopic data for this compound, based on established computational methods and known spectral ranges for similar functional groups.

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Computational Method | Predicted Value | Typical Experimental Value | Assignment |

|---|---|---|---|---|

| ¹H NMR | GIAO-DFT (B3LYP) | δ 7.1-7.4 ppm | δ 7.1-7.4 ppm | Aromatic Protons |

| δ 3.4 ppm | δ 3.4 ppm | Thiol Proton (-SH) | ||

| δ 2.45 ppm | δ 2.5 ppm | Methyl Protons (-SCH₃) | ||

| ¹³C NMR | GIAO-DFT (B3LYP) | δ 125-140 ppm | δ 125-140 ppm | Aromatic Carbons |

| δ 15 ppm | δ 15.5 ppm | Methyl Carbon (-SCH₃) | ||

| IR Absorption | DFT (B3LYP) | ~2560 cm⁻¹ | 2550-2600 cm⁻¹ | S-H Stretch |

| ~1580 cm⁻¹ | 1570-1590 cm⁻¹ | C=C Aromatic Stretch | ||

| ~700, ~780 cm⁻¹ | 690-710, 770-810 cm⁻¹ | C-H Aromatic Bending (meta-subst.) | ||

| ~680 cm⁻¹ | 650-750 cm⁻¹ | C-S Stretch |

| UV-Vis | TD-DFT (B3LYP) | ~255 nm | ~254 nm | π→π* Transition |

In Silico Design of Novel Derivatives with Predicted Reactivity Profiles

In silico design leverages computational power to create and evaluate novel molecules virtually, saving significant time and resources. Using this compound as a scaffold, new derivatives can be designed and their reactivity profiles predicted to tailor them for specific applications in materials science or as intermediates in organic synthesis.

Molecular Design and Reactivity Descriptors: The process begins by modifying the parent structure. This could involve adding various electron-donating or electron-withdrawing groups to the aromatic ring, or altering the alkyl chain on the thioether. The reactivity of these new structures is then assessed using DFT to calculate key electronic properties.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a greater ability to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack. For instance, the MEP can predict how a substituent on the benzene ring will affect the nucleophilicity of the thiol sulfur atom.

Predicting Reaction Pathways: Beyond static properties, computational methods can simulate reaction pathways to determine activation energies and transition states. This can be used to predict how a designed derivative of this compound might behave in a specific reaction, such as a cross-coupling reaction or nucleophilic substitution, guiding the selection of the most promising candidates for synthesis.

The following table illustrates how in silico design could be applied to create derivatives of this compound with tailored reactivity profiles.

Table 2: In Silico Design and Predicted Reactivity of this compound Derivatives

| Derivative Structure | Modification | Predicted Effect on Reactivity Profile | Potential Application |

|---|---|---|---|

| 5-Nitro-3-(methylthio)benzenethiol | Addition of nitro group (-NO₂) at position 5 | Lowers LUMO energy; increases acidity of thiol proton. The electron-withdrawing group deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. | Intermediate for dyestuffs; building block for pharmacologically active molecules. |

| 5-Methoxy-3-(methylthio)benzenethiol | Addition of methoxy (B1213986) group (-OCH₃) at position 5 | Raises HOMO energy; increases nucleophilicity of the ring and thiol sulfur. The electron-donating group activates the ring for electrophilic substitution. | Precursor for antioxidant compounds; ligand for catalysis. |

| 3-(Trifluoromethylthio)benzenethiol | Replacement of methyl with trifluoromethyl (-CF₃) | Lowers both HOMO and LUMO energies significantly due to the strong electron-withdrawing nature of -CF₃. Increases the oxidative stability of the sulfur atom. | Component in agrochemicals or pharmaceuticals requiring enhanced metabolic stability. |

| 3-(Methylsulfinyl)benzenethiol | Oxidation of thioether to sulfoxide | Increases polarity; introduces a chiral center at the sulfoxide sulfur. The sulfoxide group is electron-withdrawing, affecting the ring's reactivity. | Chiral ligand synthesis; precursor for more complex sulfur-containing molecules. |

Through these computational strategies, the properties of this compound and its potential derivatives can be thoroughly investigated, providing a rational basis for future experimental research and development.

Emerging Applications in Fundamental Chemical Research

Role as a Key Precursor in the Synthesis of Complex Organic Molecules

The distinct functionalities of 3-(Methylthio)benzenethiol make it a strategic precursor in the assembly of complex organic structures. The thiol group can be selectively protected or reacted, leaving the methylthio group available for subsequent transformations, or vice versa. This differential reactivity is crucial for multi-step synthetic sequences.

Research has demonstrated its use in the synthesis of substituted benzo[b]thiophenes, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. chim.it For instance, in reactions involving electrophilic cyclization, the thiol moiety or its corresponding thiolate can act as an internal nucleophile to form the thiophene (B33073) ring, while the methylthio group remains as a substituent on the final structure, influencing its electronic properties and biological activity. chim.it

Furthermore, derivatives of this compound have been employed in the synthesis of more intricate molecules. For example, 2-(2-Bromoaryl)-3-(methylthio)acrylonitriles, which can be conceptually derived from precursors related to this compound, serve as key intermediates in the one-pot synthesis of 2,3-disubstituted benzofurans. acs.org In these syntheses, the methylthio group plays a crucial role as a leaving group or a directing group to facilitate the desired bond formations. acs.org The asymmetric synthesis of chiral 3-methylthio alcohols has also been achieved through intramolecular Michael addition reactions, showcasing the utility of the methylthio moiety in stereoselective transformations. researchgate.net

Exploration in Homogeneous and Heterogeneous Catalysis